N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-hydroxyisoquinoline-4-carboxamide
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Overview
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique structure combining an indene and isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. For instance, the methoxylation of an indanone derivative can be achieved using methanol and a suitable catalyst.
Coupling with Isoquinoline: The indene derivative is then coupled with an isoquinoline derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Final Product Formation: The final step involves the cyclization and oxidation processes to form the desired compound. This may require specific conditions such as elevated temperatures and the presence of oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy groups on the indene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent and its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxy-2,3-dihydro-1H-indole
- (5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of indene and isoquinoline structures, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-9-12-7-8-17(15(12)10-19(18)27-2)23-21(25)16-11-22-20(24)14-6-4-3-5-13(14)16/h3-6,9-11,17H,7-8H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
LONMDHUQBWVRFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CNC(=O)C4=CC=CC=C43)OC |
Origin of Product |
United States |
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